Carbure de bore

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of boron carbide involves high-temperature processes to ensure the formation of its distinct crystalline structure. Techniques such as carbothermal reduction, self-propagating high-temperature synthesis (SHS), and chemical vapor deposition (CVD) have been explored. For example, a low-temperature synthesis method employing an aromatic polymer precursor has been developed to produce high-purity B₄C with minimal free carbon content, demonstrating the versatility of synthesis approaches for optimizing material properties (Wang et al., 2018).

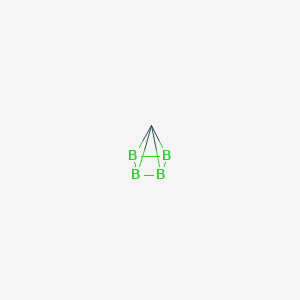

Molecular Structure Analysis

Boron carbide's structure consists of B₁₂ icosahedra and B- or C- linear chains, contributing to its exceptional properties. Recent studies have provided insights into local atomic arrangements and the presence of different local structures within boron carbide, which influence its electron-deficient nature and introduce new electronic states within the band gap (Rasim et al., 2018).

Chemical Reactions and Properties

Boron carbide exhibits remarkable chemical stability and resistance to oxidation at high temperatures. It is also known for its semiconducting behavior, thermoelectric properties, and the ability to absorb neutrons, making it useful in nuclear applications. A detailed electron-density study on stoichiometric boron-carbide B₁₃C₂ revealed charge transfer between structural units and a new type of electron-deficient bond, highlighting the material's complex bonding mechanisms (Mondal et al., 2016).

Physical Properties Analysis

Boron carbide's physical properties, such as extreme hardness, are attributed to its unique crystal structure. However, its hardness can be influenced by stoichiometry and the presence of boron or carbon in its structure. Research has shown that boron substitution can reduce the hardness of boron carbide, indicating the role of chemical composition in determining its mechanical properties (Xie et al., 2017).

Chemical Properties Analysis

Boron carbide's chemical properties, such as resistance to chemical attacks and high oxidation temperatures, make it suitable for harsh environments. Its chemical stability, coupled with the capability to undergo specific reactions with other elements (e.g., silicon and aluminum), allows for the development of boron carbide with tailored properties for advanced applications (Kolel-Veetil et al., 2015).

Applications De Recherche Scientifique

Supports thérapeutiques en médecine

Les nanoparticules de carbure de bore ont des applications potentielles en tant que supports thérapeutiques . Les nanoparticules peuvent être synthétisées à partir d'éléments par dépôt en phase vapeur . La taille de ces nanoparticules peut influencer leur effet cytotoxique, ce qui est crucial pour leur application en capture neutronique du bore .

Matériau d'électrode dans le stockage d'énergie

Le this compound a été étudié comme matériau d'électrode . La morphologie des poudres de this compound peut être adaptée pour contrôler le comportement capacitif des électrodes . Cela fait du this compound un matériau prometteur pour les systèmes de stockage d'énergie, tels que les supercondensateurs .

Abrasifs et matériaux de meulage

Le this compound est l'un des matériaux les plus durs connus, ce qui le rend adapté à la production de matériaux de meulage et d'abrasifs .

Plaques de protection pour les gilets pare-balles

La dureté et la légèreté du this compound en font un matériau idéal pour les plaques de protection des gilets pare-balles .

Jets d'eau haute pression

Les buses en this compound sont utilisées dans les systèmes de jets d'eau haute pression pour la coupe . La capacité du matériau à résister à des conditions de haute pression et d'abrasion le rend adapté à cette application

Mécanisme D'action

Target of Action

Boron carbide (B4C) is a crystalline compound of boron and carbon . It is an extremely hard, synthetically produced material that is used in various applications. The primary targets of boron carbide are materials that require abrasion resistance, such as tank armor, bulletproof vests, and engine sabotage powders . It is also used in control rods for nuclear power generation due to its neutron-absorbing properties .

Mode of Action

Boron carbide interacts with its targets primarily through its hardness and resistance to wear. It is one of the hardest known materials, exceeded only by cubic boron nitride and diamond . This extreme hardness allows it to provide superior protection and durability when used in applications such as armor and wear-resistant products . In nuclear reactors, boron carbide acts as a neutron absorber, controlling the rate of fission .

Biochemical Pathways

Research has suggested that boron carbide nanoparticles can be used as carriers for boron delivery to the tumor microenvironment in boron neutron capture therapy . This involves the use of macrophages, which show a greater ability to interact with boron carbide than other cell types .

Pharmacokinetics

The pharmacokinetics of boron carbide, particularly in the context of boron neutron capture therapy, is an area of ongoing research. Macrophages loaded with boron carbide nanoparticles have been shown to migrate efficiently, suggesting potential for targeted delivery of therapeutic agents . .

Result of Action

The primary result of boron carbide’s action is the provision of hardness and wear resistance. When used in armor and similar applications, it provides effective protection against damage . In the context of nuclear power generation, boron carbide helps control the rate of fission, contributing to the safe and effective operation of nuclear reactors .

Safety and Hazards

Boron carbide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

The global boron carbide market size was valued at USD 347.21 million in 2020 and is estimated to exhibit a CAGR of 4.9% from 2021 to 2027 . Increasing construction of nuclear reactors for sustainable energy in emerging countries is expected to drive the product demand during the forecast timeframe .

Propriétés

IUPAC Name |

2,3,4,5-tetraboratetracyclo[2.1.0.01,3.02,5]pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CB4/c2-1-3(2)5(1)4(1)2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAHAJYZKVIDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3C14B2B43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4C, CB4 | |

| Record name | boron carbide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Boron_carbide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051615 | |

| Record name | Boron carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

55.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black shiny solid; [Merck Index] Black odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Boron carbide (B4C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron carbide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9702 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

12069-32-8, 12316-49-3, 60063-34-5 | |

| Record name | Boron carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetra(10B)boron carbide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012316493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron carbide (B4C) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron carbide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetra[10B]boron carbide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORON CARBIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V24LJ508 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)

![2-(3-Hydroxypropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B76794.png)